(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid
Description
(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique heterocyclic framework. Its molecular formula is C₉H₁₃NO₃S, featuring a bicyclic structure where a six-membered ring (containing sulfur and nitrogen heteroatoms) is fused to a five-membered carbocyclic ring via a spiro junction. Key structural attributes include:
- Spirocyclic Core: The 6-thia-9-azaspiro[4.5]decane system, combining sulfur (thia) and nitrogen (aza) heteroatoms in adjacent rings .
- Functional Groups: A carboxylic acid group at position 8 and a ketone at position 10, contributing to polarity and reactivity .
- SMILES Notation: C1CCC2(C1)C(=O)N[C@H](CS2)C(=O)O, highlighting the stereospecific arrangement .
Properties
IUPAC Name |
(8S)-10-oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-7(12)6-5-14-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSWDQBHTRFIAY-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N[C@H](CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of green synthesis approaches, such as using ZnO nanoparticles as catalysts, to enhance the efficiency and yield of the reactions . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Condensation Reactions
The spirocyclic core is formed via condensation reactions between precursor molecules, such as carbonyl-containing intermediates and sulfur/nitrogen-bearing reactants. These reactions often employ Lewis acid catalysts or thermal activation:
| Reaction Type | Conditions | Catalyst/Reagent | Outcome |
|---|---|---|---|
| Cyclocondensation | 80–120°C, anhydrous solvent | ZnCl₂ or AlCl₃ | Spiro-ring closure |
| Paal-Knorr Synthesis | Reflux in THF/DMF | Amines, anhydrides | Pyrrolidinone derivatives |
The Paal-Knorr pathway is particularly notable for constructing the nitrogen-containing heterocycle, leveraging the reactivity of ketones with amines.
Acid-Base Reactions
The carboxylic acid group participates in classic acid-base chemistry:
-
Deprotonation : Forms carboxylate salts (e.g., sodium or potassium salts) in basic media (pH > 7).
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to yield esters .
Example :
Nucleophilic Substitutions
The sulfur atom in the thioether moiety undergoes nucleophilic displacement under oxidative or alkylating conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂/AgNO₃ | Aqueous, 25–50°C | Sulfoxide derivatives |
| CH₃I/K₂CO₃ | DMF, 60°C | S-Methylated derivatives |
Oxidation-Reduction Reactions
The ketone group at position 10 is redox-active:
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
-
Oxidation : Strong oxidants (e.g., KMnO₄) cleave the spirocyclic structure, though this is less common.
Example Reduction :
Biological Activity and Reactivity
While beyond pure chemical reactions, the compound’s interactions with enzymes (e.g., kinase inhibition) involve covalent bonding via its sulfur atom or hydrogen bonding through the carboxylic acid group .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid is with a molecular weight of 215.27 g/mol. Its unique spirocyclic structure contributes to its biological activity, making it a subject of research in drug design.
Inhibition of SHP2 Activity
One of the primary applications of this compound is its ability to inhibit the activity of SHP2 (Src homology region 2 domain-containing phosphatase-2), an important target in cancer therapy. Inhibition of SHP2 has been shown to affect various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer drugs .
Proteomics Research
The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to interact with specific proteins can help elucidate mechanisms underlying various biological processes .
Anticancer Applications
Research indicates that compounds like this compound may have anticancer properties due to their ability to modulate signaling pathways involved in tumor growth and metastasis. Preclinical studies are necessary to validate these effects in vivo.
Neurological Disorders
Given its structural characteristics, this compound may also have potential applications in treating neurological disorders by modulating neurotransmitter systems or neuroinflammatory processes.
Case Study 1: SHP2 Inhibition
A study demonstrated that derivatives of this compound effectively inhibited SHP2 activity in vitro, leading to reduced cell proliferation in cancer cell lines. This suggests that further development could lead to novel cancer therapeutics .
Case Study 2: Proteomics Applications
In a proteomics study, this compound was used as a probe to identify interacting partners of specific proteins involved in metabolic pathways, enhancing our understanding of cellular metabolism and disease states .
Mechanism of Action
The mechanism of action of (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations:
Functional Groups : The carboxylic acid moiety enhances hydrophilicity compared to ester derivatives (e.g., ethoxycarbonyl in ), impacting solubility and bioavailability.
Physicochemical and Pharmacological Properties
- Collision Cross-Section (CCS): The target compound’s CCS (147.3 Ų for [M+H]+) is smaller than bulkier analogs like 8-azaspiro[4.5]decane derivatives with extended side chains (e.g., butanoic acid in ), suggesting differences in gas-phase behavior .
Research and Commercial Status
- Literature and Patents: No literature or patent data exists for this compound, contrasting with well-studied analogs like 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1651840-84-4) .
- Commercial Availability: The compound is sold by Santa Cruz Biotechnology (1 g: $584; 5 g: $1,725), indicating niche research use, unlike bulkier spirocycles employed in drug discovery .
Biological Activity
(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid is a spiro compound notable for its unique bicyclic structure, which incorporates both sulfur and nitrogen atoms. This compound features a carboxylic acid functional group and has garnered interest in medicinal chemistry due to its potential biological activities. Despite limited literature, preliminary studies suggest various promising bioactive properties.
Structural Features
The compound's structure is characterized by:
- Spirocyclic framework : A bicyclic system that contributes to its unique reactivity.
- Functional groups : The presence of a carboxylic acid enhances solubility and potential interactions with biological targets.
Biological Activity Overview
Preliminary investigations indicate that this compound may exhibit several biological activities, including:
- Enzyme Inhibition : Studies suggest potential interactions with specific enzymes, particularly carbonic anhydrase inhibitors, which could indicate therapeutic applications in conditions like glaucoma and other ocular diseases.
- Binding Affinity : Interaction studies have focused on its binding affinity with various biological targets, essential for understanding its pharmacological effects.
- Potential Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties due to its structural similarities with known bioactive molecules .
1. Metabolite Patterns in Carbonic Anhydrase Inhibitors
A study investigated the metabolite patterns of carbonic anhydrase inhibitors, including this compound. The research involved in-vivo metabolism following different administration routes (ophthalmic vs. systemic) in pigs, revealing variations in metabolic pathways based on the route of administration.
2. Development of Covalent Organic Frameworks (COFs)
Research into the integration of naturally occurring molecules into COFs highlighted the potential utility of this compound as a building block. The unique properties of this compound contribute to the development of highly functional porous materials with applications in drug delivery and catalysis.
Comparative Analysis with Similar Compounds
A comparison table illustrates how this compound differs from structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Contains oxygen in the ring | Lacks sulfur; different biological activity profile |
| 2,8-Diazaspiro[4.5]decane | Two nitrogen atoms in the ring | No sulfur; different reactivity |
| 2-Oxa-7-azaspiro[4.4]nonane | Different ring size and composition | Variation in ring structure affects properties |
This table highlights the distinctiveness of this compound, particularly its combination of sulfur and nitrogen within the spiro structure, which may impart unique chemical and biological properties.
Q & A
What are the key synthetic pathways for (8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis often begins with spirocyclic precursors such as 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid derivatives. Reductive amination and alkylation protocols are critical for introducing substituents while preserving the spirocyclic core . Stereochemical control is achieved via chiral auxiliaries or catalysts, as demonstrated in the stereoselective synthesis of tert-butyl esters of similar spiro compounds (e.g., 75:25 diastereomeric ratios observed via NMR) . Solvent polarity and temperature significantly impact ring-closure efficiency; polar aprotic solvents like DMF enhance nucleophilic attack in cyclization steps .
How can researchers resolve contradictions in NMR data when assigning the absolute configuration of the spirocyclic core?
Methodological Answer:
Conflicts in NMR assignments, particularly for stereocenters, require a combination of NOESY correlations and computational modeling. For example, NOESY cross-peaks between the tert-butyl group and cyclopentane protons can establish spatial proximity, aiding in configuration determination . Additionally, chemical shift anisotropy (CSA) calculations using density functional theory (DFT) refine assignments by correlating experimental shifts with predicted values . Discrepancies may arise from dynamic ring puckering (see Q4), necessitating variable-temperature NMR to assess conformational flexibility .
What computational methods are suitable for analyzing the puckering dynamics of the spiro[4.5]decane system?
Methodological Answer:
The Cremer-Pople puckering parameters (amplitude q and phase angle θ) quantify non-planar distortions in the spirocyclic ring . Molecular dynamics (MD) simulations at the DFT/M06-2X level can model pseudorotation barriers, while QTAIM (Quantum Theory of Atoms in Molecules) analysis identifies critical ring-puckering transition states. For example, puckering amplitudes >0.5 Å indicate significant deviation from planarity, impacting steric interactions in enzyme-binding studies .
How can researchers optimize the synthesis of enantiopure (8S)-configured derivatives for pharmacological studies?
Methodological Answer:
Enantiomeric purity is achieved via chiral chromatography (e.g., Chiralpak IA/IB columns) or diastereomeric salt formation using resolving agents like (1R)-(−)-10-camphorsulfonic acid . Kinetic resolution during alkylation steps, monitored by chiral HPLC (e.g., 95:5 hexane/IPA mobile phase), ensures >99% ee for active pharmaceutical ingredient (API) candidates . For scale-up, continuous flow reactors minimize racemization by reducing reaction times .
What strategies mitigate oxidative degradation of the 10-oxo group during long-term stability studies?
Methodological Answer:
The 10-oxo moiety is prone to nucleophilic attack or redox reactions. Stabilization strategies include:
- Lyophilization under inert gas (Ar/N₂) to prevent hydrolysis.
- Excipient screening : Carbohydrates (e.g., trehalose) form protective matrices via hydrogen bonding .
- Antioxidants : Addition of 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) inhibits radical-mediated degradation . Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation pathways like decarboxylation or thia-aza ring oxidation .
How do structural modifications to the spiro[4.5]decane core influence binding affinity in enzyme inhibition assays?
Methodological Answer:
Modifications at C-8 (e.g., fluorophenyl or tert-butyl groups) enhance hydrophobic interactions with enzyme active sites. For FAAH (fatty acid amide hydrolase) inhibitors, replacing the carboxylic acid with a carboxamide improves membrane permeability (logP >2.5) while retaining IC₅₀ values <50 nM . Molecular docking (AutoDock Vina) and MM-GBSA free-energy calculations predict binding modes, with ΔG values ≤−8 kcal/mol indicating high affinity .
What analytical techniques are critical for characterizing byproducts in spirocyclic compound synthesis?
Methodological Answer:
- LC-HRMS : Identifies low-abundance byproducts (e.g., bromobutyl or chlorobutyl adducts) via exact mass (±5 ppm) .
- 2D NMR (HSQC, HMBC) : Assigns regiochemistry of alkylation byproducts, such as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione .
- X-ray crystallography : Resolves ambiguous NOE assignments for diastereomeric impurities .
How can researchers validate the biological activity of this compound derivatives without commercial reference standards?
Methodological Answer:
- In-house reference synthesis : Prepare a batch of >98% pure material (via prep-HPLC) and characterize using multi-nuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and elemental analysis .
- Bioassay cross-validation : Compare IC₅₀ values across independent assays (e.g., fluorescence polarization vs. radiometric FAAH assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
